molecular formula C33H36N4O3 B10771755 [(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate

[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate

Cat. No. B10771755
M. Wt: 536.7 g/mol
InChI Key: NFVRGDRCCNEGBS-LGGPFLRQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-817,818 involves the acylation of a benz[g]indole derivative with an amino acid ester. The key steps include:

Industrial Production Methods

Industrial production of L-817,818 typically involves large-scale synthesis using the same synthetic routes but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for research use .

Chemical Reactions Analysis

Types of Reactions

L-817,818 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of L-817,818, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

L-817,818 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the structure and function of somatostatin receptors.

    Biology: It helps in understanding the role of somatostatin in regulating hormone release.

    Medicine: It is used in preclinical studies to explore potential therapeutic applications for conditions like acromegaly and diabetes.

    Industry: It is used in the development of new drugs targeting somatostatin receptors

Mechanism of Action

L-817,818 exerts its effects by selectively binding to the somatostatin subtype-5 receptor. This binding inhibits the release of growth hormone and insulin by activating downstream signaling pathways. The primary molecular targets include the somatostatin receptors on pituitary and pancreatic cells. The pathways involved include the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-817,818

L-817,818 is unique due to its high selectivity for the somatostatin subtype-5 receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its ability to selectively inhibit growth hormone and insulin release without affecting other somatostatin receptor subtypes sets it apart from other compounds .

properties

Molecular Formula

C33H36N4O3

Molecular Weight

536.7 g/mol

IUPAC Name

[(2S)-2-aminopropyl] (2S)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate

InChI

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29-/m0/s1

InChI Key

NFVRGDRCCNEGBS-LGGPFLRQSA-N

Isomeric SMILES

C[C@@H](COC(=O)[C@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N

Canonical SMILES

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

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